![molecular formula C14H14N2O4S B5732020 3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5732020.png)
3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N'-[(2-thienylcarbonyl)oxy]benzenecarboximidamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TCB-2 and is a derivative of the psychedelic compound mescaline. TCB-2 has been found to exhibit unique properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of TCB-2 involves its binding to the 5-HT2A receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, perception, and cognition. By binding to this receptor, TCB-2 can modulate its activity and produce a range of effects.
Biochemical and Physiological Effects:
TCB-2 has been found to produce a range of biochemical and physiological effects. These include changes in perception, mood, and cognition. TCB-2 has also been found to produce changes in brain activity, including alterations in neural connectivity and activity in regions involved in perception and cognition.
Advantages and Limitations for Lab Experiments
One of the advantages of using TCB-2 in lab experiments is its selectivity for the 5-HT2A receptor. This makes it a valuable tool for studying the effects of serotonin receptor activation. However, one of the limitations of using TCB-2 is its potential for producing unwanted side effects. Careful dosing and monitoring are required to ensure that the effects of TCB-2 are not confounded by unwanted side effects.
Future Directions
There are several future directions for research on TCB-2. One area of interest is its potential as a therapeutic agent for the treatment of psychiatric disorders. TCB-2 has been found to produce effects that are similar to those of other psychoactive drugs, such as LSD and psilocybin, which have shown promise in the treatment of depression, anxiety, and other disorders. Another area of interest is its potential as a tool for studying the neural mechanisms underlying perception and cognition. TCB-2 has been found to produce changes in brain activity that may shed light on the neural basis of these processes. Finally, there is also interest in developing new derivatives of TCB-2 that may have improved selectivity and efficacy.
Synthesis Methods
The synthesis of TCB-2 involves a multi-step process that requires advanced knowledge of organic chemistry. The starting material for the synthesis is 3,4-dimethoxyphenethylamine, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-thiophenecarbonyl chloride to form the intermediate product, which is then reacted with ammonium acetate to form the final product, TCB-2.
Scientific Research Applications
TCB-2 has been studied for its potential applications in various areas of scientific research. One of the primary areas of interest is its use as a tool for studying the serotonin receptor system. TCB-2 has been found to bind selectively to the 5-HT2A receptor, which is a target for many psychoactive drugs. This makes TCB-2 a valuable tool for studying the effects of serotonin receptor activation.
properties
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-18-10-6-5-9(8-11(10)19-2)13(15)16-20-14(17)12-4-3-7-21-12/h3-8H,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYWBBRHBJQMIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CS2)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CS2)/N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.